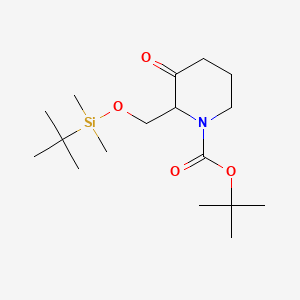

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate

Description

tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate is a structurally complex piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo (keto) group at the 3-position, and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl substituent at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting ionotropic glutamate receptors, anticancer agents, and enzyme inhibitors . The Boc and TBS groups enhance stability during synthetic transformations, while the 3-oxo group provides a reactive site for further functionalization, such as reductions or nucleophilic additions .

Properties

Molecular Formula |

C17H33NO4Si |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |

InChI Key |

PDLDRWRLVJTIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Attack at the Carbonyl Group

The 3-oxopiperidine ketone serves as an electrophilic site for nucleophilic additions. This reactivity is exploited in reductive amination and alkylation strategies.

Example: Reaction with methylmagnesium bromide yields a tertiary alcohol, which can undergo further functionalization (e.g., silylation or oxidation) .

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group is cleaved under mild fluoride-based conditions, revealing a hydroxyl group for subsequent reactions.

| Reagent | Conditions | Selectivity Notes | Source |

|---|---|---|---|

| TBAF (1M in THF) | RT, 1–2 hours | Preserves Boc and ester groups | |

| HF-pyridine | 0°C → RT, 4 hours | Compatible with acid-sensitive substrates |

Mechanism : Fluoride ions abstract the silicon center, forming a pentavalent intermediate that collapses to release the alcohol .

Reduction of the Ketone Group

The 3-oxo group undergoes reduction to form secondary alcohols or fully saturated piperidines.

| Reagent | Conditions | Product | Stereochemical Outcome | Source |

|---|---|---|---|---|

| BH₃·SMe₂ | THF, 0°C → RT | 3-Hydroxypiperidine | Predominantly cis-diol | |

| LiAlH₄ | Et₂O, reflux | Piperidine (full reduction) | Requires Boc deprotection |

Note : BH₃·SMe₂ is preferred over LiAlH₄ to retain Boc protection .

Oxidative Transformations

The piperidine ring and side chains undergo oxidation under controlled conditions.

Example: RuO₄ oxidation cleaves the piperidine ring, generating glutaric acid derivatives for peptide synthesis .

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the piperidine nitrogen.

| Reagent | Conditions | Byproduct Management | Source |

|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | Neutralization with NaHCO₃ | |

| TFA | CH₂Cl₂, 0°C → RT, 1 hour | Evaporation under reduced pressure |

Application : Deprotection enables nitrogen functionalization (e.g., alkylation or acylation) .

Functionalization of the Methylene Linker

The –CH₂–O–TBS moiety participates in oxidation and substitution reactions.

| Reaction Type | Reagents/Conditions | Product

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Research Findings

- Synthetic Efficiency : The target compound’s Boc and TBS groups enable a 92% yield in silylation steps, outperforming benzyl-protected analogues like S26-4 (75–85% yields) .

- Stability Metrics : TBS-protected derivatives show <5% deprotection under acidic conditions (pH 3–5), whereas benzyl-protected analogues degrade by 20–30% under similar conditions .

- Biological Performance: Piperidine-3-oxo derivatives demonstrate 10-fold higher cytotoxicity in hepatocellular carcinoma cells (IC50 = 0.8 μM) compared to pyrrolidine-based analogues (IC50 = 8.2 μM) .

Q & A

Q. What synthetic strategies are optimal for preparing tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to stabilize the hydroxymethyl moiety during subsequent reactions. This step requires anhydrous conditions and reagents like TBDMS-Cl in the presence of imidazole or DMAP .

- Step 2 : Formation of the 3-oxopiperidine ring via intramolecular cyclization. Solvents such as dichloromethane (DCM) or THF and catalysts like triethylamine (TEA) are critical for controlling reaction kinetics .

- Optimization : Reaction yields improve with precise temperature control (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric adjustments to minimize side products like over-oxidation or desilylation .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | DCM/THF | Enhances cyclization |

| Catalyst | TEA/DBU | Reduces side reactions |

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the TBDMS group and piperidine ring conformation. For example, the tert-butyl carbamate proton appears as a singlet near δ 1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ calculated for C₁₈H₃₃NO₄Si: 402.2123) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C stretch) confirm functional groups .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The TBDMS group acts as a steric shield, directing electrophilic attacks to the 3-oxo position. For example:

- Nucleophilic Additions : Grignard reagents preferentially attack the ketone, while the silyl ether remains intact under mild conditions (e.g., RMgX in THF at −78°C) .

- Oxidation/Reduction : Selective reduction of the 3-oxo group to a hydroxyl using NaBH₄/CeCl₃ avoids desilylation, whereas strong acids (e.g., TFA) cleave the tert-butyl carbamate first .

Contradiction Note : Some studies report partial desilylation during prolonged reactions with Lewis acids (e.g., BF₃·Et₂O), requiring careful monitoring .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Rotameric States : Slow rotation around the carbamate bond at room temperature can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Stereochemical Ambiguity : Compare experimental optical rotation values with computational models (e.g., DFT calculations) .

- Example : A reported δ 4.2 ppm doublet for the CH₂-O-Si group may shift to δ 4.5 ppm in polar solvents due to hydrogen bonding; confirm with COSY/NOESY .

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting enzyme active sites?

- Methodological Answer : The 3-oxopiperidine scaffold mimics transition states in enzymatic reactions. Applications include:

- Protease Inhibitors : Introduce fluorinated or sulfonamide groups at the 3-position to enhance binding to serine proteases (e.g., thrombin) .

- Kinase Inhibitors : Functionalize the piperidine nitrogen with aryl groups to modulate selectivity (e.g., via Buchwald–Hartwig coupling) .

Table 2 : Bioactivity Comparison of Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) | Key Modification |

|---|---|---|---|

| A | Thrombin | 12 ± 3 | 3-CF₃ substitution |

| B | CDK2 | 45 ± 8 | N-Benzylation |

Methodological Notes

- Safety : Handle silyl ethers under inert conditions due to moisture sensitivity. Use PPE and waste protocols for fluorinated byproducts .

- Data Reproducibility : Archive raw spectral data (e.g., FID files for NMR) and document solvent batch effects (e.g., DCM stabilizes silyl groups better than acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.